2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol
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Overview
Description
2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core substituted with dimethyl groups and a piperidine moiety.
Mechanism of Action
Future Directions
The future directions for research on this compound would likely depend on its intended application, particularly if it has pharmaceutical potential. Piperidine derivatives are a significant area of research in drug discovery , so further studies could focus on optimizing the synthesis process, exploring its biological activity, or investigating its mechanism of action.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2,6-dimethylquinoline with 2-methylpiperidine under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and minimize by-products. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline core to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can result in a wide range of functionalized quinoline compounds .
Scientific Research Applications
2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit diverse biological activities.
Piperidine Derivatives: Compounds containing the piperidine moiety are widely studied for their pharmacological properties.
Uniqueness
2,6-Dimethyl-3-[(2-methylpiperidin-1-yl)methyl]quinolin-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a quinoline core with a piperidine moiety makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2,6-dimethyl-3-[(2-methylpiperidin-1-yl)methyl]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O/c1-12-7-8-17-15(10-12)18(21)16(14(3)19-17)11-20-9-5-4-6-13(20)2/h7-8,10,13H,4-6,9,11H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCERUZDINCMNOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1CC2=C(NC3=C(C2=O)C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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